molecular formula C13H23NO2Si B8595993 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide CAS No. 117423-30-0

4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide

Cat. No.: B8595993
CAS No.: 117423-30-0
M. Wt: 253.41 g/mol
InChI Key: OCVDGJYRLBEGKG-UHFFFAOYSA-N
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Description

4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide is a synthetic organic compound that features a pyridine ring substituted with a tert-butyl(dimethyl)silyloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of imidazole and dimethylformamide as a solvent, resulting in high yields . The key steps include:

  • Protection of the hydroxyl group with tert-butyl(dimethyl)silyl chloride.
  • Introduction of the ethyl group through a nucleophilic substitution reaction.
  • Formation of the pyridine ring via cyclization reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the tert-butyl(dimethyl)silyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Imidazole and tert-butyl(dimethyl)silyl chloride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butyl(dimethyl)silyloxy group provides steric protection, while the pyridine ring can engage in coordination chemistry with metal ions.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

117423-30-0

Molecular Formula

C13H23NO2Si

Molecular Weight

253.41 g/mol

IUPAC Name

tert-butyl-dimethyl-[2-(1-oxidopyridin-1-ium-4-yl)ethoxy]silane

InChI

InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-11-8-12-6-9-14(15)10-7-12/h6-7,9-10H,8,11H2,1-5H3

InChI Key

OCVDGJYRLBEGKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=[N+](C=C1)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 28.8 g of 4-(tert-butyl-dimethylsilyloxyethyl)-pyridine in 300 ml of methylene chloride is added 24 g of m-chloroperbenzoic acid. After 4 hours the solution is washed with aqueous sodium carbonate solution and water. The solution is dried over sodium sulfate, filtered and concentrated in vacuo to yield 4-(tert-butyl-dimethylsilyloxyethyl)-pyridine-N-oxide.
Name
4-(tert-butyl-dimethylsilyloxyethyl)-pyridine
Quantity
28.8 g
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reactant
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24 g
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300 mL
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solvent
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Synthesis routes and methods II

Procedure details

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CC(C)(C)[Si](C)(C)OCCc1ccncc1
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Synthesis routes and methods III

Procedure details

4-[2-(tert-Butyldimethylsiloxy)ethyl]pyridine (0.222 g, 1.00 mmol) obtained in Step 1 was dissolved in dichloromethane (2.00 mL), then methyltrioxorhenium (VII) (0.001 g, 0.005 mmol) and 30% aqueous hydrogen peroxide (1.00 mL) were added thereto, followed by stirring at room temperature for 2 hours. After completion of the reaction was confirmed by thin-layer chromatography, water was added to the reaction mixture, and the resulting mixture was extracted with dichloromethane. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure to give 4-[2-(tert-butyldimethylsiloxy)ethyl]pyridine-N-oxide (0.153 g, yield 64%).
Name
4-[2-(tert-Butyldimethylsiloxy)ethyl]pyridine
Quantity
0.222 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
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reactant
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Quantity
1 mL
Type
reactant
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Quantity
0.001 g
Type
catalyst
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